molecular formula C5H10N2O B136501 (S)-5-(Aminomethyl)pyrrolidin-2-one CAS No. 145414-31-9

(S)-5-(Aminomethyl)pyrrolidin-2-one

Cat. No.: B136501
CAS No.: 145414-31-9
M. Wt: 114.15 g/mol
InChI Key: GFOAHABINHRDKL-BYPYZUCNSA-N
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Description

(S)-5-(Aminomethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides

Scientific Research Applications

(S)-5-(Aminomethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other industrial chemicals.

Safety and Hazards

The safety data sheet for “(S)-5-(Aminomethyl)pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for “(S)-5-(Aminomethyl)pyrrolidin-2-one” involve its use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the exploration of different stereoisomers, leading to a different biological profile of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (S)-5-(Aminomethyl)pyrrolidin-2-one involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is efficient and can be carried out under mild conditions without the use of metals.

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Aminomethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-5-(Aminomethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of enantioselective pharmaceuticals and other applications where chirality is important.

Properties

IUPAC Name

(5S)-5-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAHABINHRDKL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556485
Record name (5S)-5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145414-31-9
Record name (5S)-5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-(aminomethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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